N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide
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Overview
Description
N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide is a substituted aniline and a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Anticancer Studies
Research has shown the potential of thiazolyl compounds in the field of anticancer studies. For instance, a study involved the synthesis of thiazolyl azo dye ligands and their metal complexes, which demonstrated significant anticancer activity against human breast cancer (K. Al-adilee & H. Hessoon, 2019).
Photoreactions and Photochemical Properties
A study on 2-(4-thiazolyl)-1H-benzimidazole explored its photooxidation processes in the presence of a photosensitizer, which could be relevant to the scientific understanding of similar thiazolyl compounds (M. R. Mahran, M. Sidky, & H. Wamhoff, 1983).
Central Nervous System Penetrability
Thiazole derivatives have been studied for their ability to penetrate the central nervous system. A study on a potent 5-HT3 receptor antagonist, a thiazole compound, indicated its effectiveness in crossing the blood-brain barrier (T. Rosen et al., 1990).
Anti-Inflammatory and Enzyme Inhibition
(Methoxyalkyl)thiazoles have been identified as potent 5-lipoxygenase inhibitors, illustrating the potential of thiazolyl compounds in anti-inflammatory and enzyme inhibition applications (Bird et al., 1991).
Photosensitizer for Cancer Treatment
A study on zinc phthalocyanine with thiazolyl derivatives emphasized its potential as a photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antimicrobial Activity
Research on thiazolyl compounds has also demonstrated significant antimicrobial activity, highlighting their potential in combating various bacterial and fungal infections (H. M. Vinusha et al., 2015).
properties
Product Name |
N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide |
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Molecular Formula |
C21H26N4O2S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C21H26N4O2S2/c1-4-5-6-7-11-18(26)25-21-22-14(2)19(29-21)17-13-28-20(24-17)23-15-9-8-10-16(12-15)27-3/h8-10,12-13H,4-7,11H2,1-3H3,(H,23,24)(H,22,25,26) |
InChI Key |
GZGQOEHHOLCDED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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